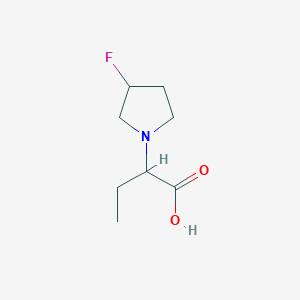

2-(3-Fluoropyrrolidin-1-yl)butanoic acid

CAS No.: 2026161-50-0

Cat. No.: VC3195910

Molecular Formula: C8H14FNO2

Molecular Weight: 175.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2026161-50-0 |

|---|---|

| Molecular Formula | C8H14FNO2 |

| Molecular Weight | 175.2 g/mol |

| IUPAC Name | 2-(3-fluoropyrrolidin-1-yl)butanoic acid |

| Standard InChI | InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-3-6(9)5-10/h6-7H,2-5H2,1H3,(H,11,12) |

| Standard InChI Key | YXCVPSMGLQRZPN-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)O)N1CCC(C1)F |

| Canonical SMILES | CCC(C(=O)O)N1CCC(C1)F |

Introduction

Chemical Structure and Properties

2-(3-Fluoropyrrolidin-1-yl)butanoic acid belongs to a class of compounds featuring a fluorinated pyrrolidine ring connected to a butanoic acid moiety. The structure contains a pyrrolidine ring with a fluorine atom at the 3-position, with the nitrogen atom of the pyrrolidine connected to the butanoic acid chain at the 2-position. This arrangement creates a compound with both basic (amine) and acidic (carboxylic acid) functional groups, giving it zwitterionic characteristics under physiological conditions.

The compound shares structural similarities with other fluoropyrrolidine derivatives that have been studied for various medicinal applications. Related compounds like 2-[(3S)-3-fluoropyrrolidin-1-yl]ethylcarbamic acid have a molecular weight of approximately 176.19 g/mol and contain the same core fluoropyrrolidine structure . By comparison, 2-(3-Fluoropyrrolidin-1-yl)butanoic acid would be expected to have a slightly higher molecular weight due to the longer carbon chain.

Stereochemistry Considerations

An important aspect of this compound is the potential stereochemistry at the 3-position of the pyrrolidine ring. Related research has focused specifically on the (S)-3-fluoropyrrolidin-1-yl derivatives, suggesting this stereochemical configuration may confer specific biological activity . The stereochemistry at this position can significantly impact the compound's three-dimensional structure and consequently its interaction with biological targets.

Physical Properties

While specific data on 2-(3-Fluoropyrrolidin-1-yl)butanoic acid is limited in the provided sources, similar fluoropyrrolidine compounds typically exhibit good solubility in physiological media. For instance, related compounds in this class have demonstrated solubility greater than 2 mg/mL in physiological media, an important property for drug development .

Synthesis Approaches

The synthesis of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid would likely follow similar methodologies to those used for related fluoropyrrolidine derivatives. Based on experimental procedures for analogous compounds, a potential synthetic route might involve:

General Synthetic Strategy

The synthesis may involve coupling of a suitably protected 3-fluoropyrrolidine with a butanoic acid derivative, followed by deprotection steps. Typical reactions might include:

-

Protection of the pyrrolidine nitrogen (possibly using Boc or Fmoc protecting groups)

-

Introduction of the fluorine at the 3-position through appropriate fluorination reagents

-

N-alkylation with a butanoic acid derivative

-

Deprotection to yield the final compound

Experimental Considerations

For related compounds, reactions are typically carried out in solvents such as DMF, with coupling reagents like HBTU and HOBt in the presence of bases such as DIPEA . Purification generally involves flash column chromatography, often using gradients of EtOAc/petroleum ether or MeOH/CH₂Cl₂ .

A typical workup procedure might involve:

-

Concentration in vacuo

-

Dissolution in an organic solvent (e.g., CHCl₃/EtOAc)

-

Washing with water, acid (e.g., 10% citric acid), base (e.g., saturated NaHCO₃), and brine

-

Drying over MgSO₄ and further purification by column chromatography

Biological Activity and Medicinal Applications

Structure-Activity Relationships

The presence of the fluorine atom at the 3-position of the pyrrolidine ring appears to be a critical structural feature in this class of compounds. Fluorine substitution can significantly impact:

-

Metabolic stability by blocking potential sites of oxidation

-

pKa values of neighboring functional groups

-

Lipophilicity and membrane permeability

-

Binding affinity to target proteins through electronic effects

In related compounds, researchers have focused on balancing potency and passive permeability to achieve suitable oral agents through modification and exploration of substituents and pKa of the central cyclic amine .

| Parameter | Rat | Dog | Minipig |

|---|---|---|---|

| Clearance (% liver blood flow) | 26% | 7% | 18% |

| Volume of Distribution (L/kg) | 3.6 | 1.4 | 0.9 |

| Oral Bioavailability | High to complete | High to complete | High to complete |

This related compound demonstrated low to moderate clearance across species, moderate volume of distribution, and excellent oral bioavailability . These properties, combined with high solubility in physiological media (>2 mg/mL), made it a promising candidate for clinical development.

Research Applications and Future Directions

Current Research Gaps

Current research appears to have focused more on the aryl-substituted analogs of this compound class. Further investigation of the non-aryl substituted versions like 2-(3-Fluoropyrrolidin-1-yl)butanoic acid could reveal unique biological activities or improved pharmacokinetic properties.

Future Research Directions

Future research on this compound might include:

-

Comprehensive characterization of its physicochemical properties

-

Investigation of its binding affinity to various integrin subtypes

-

Exploration of structure-activity relationships through systematic modification of the butanoic acid chain

-

Assessment of in vivo efficacy in models of fibrotic disease

-

Metabolic studies to identify potential metabolites and their activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume